N-Hydroxy-4-(propan-2-yl)aniline
Description
N-Hydroxy-4-(propan-2-yl)aniline is a hydroxylamine derivative featuring an aniline backbone substituted with a hydroxyamino (-NHOH) group at the nitrogen and an isopropyl (-CH(CH₃)₂) group at the para position of the aromatic ring. This structure confers unique physicochemical properties, including enhanced polarity due to the hydroxylamine moiety and steric bulk from the isopropyl substituent.
Properties
CAS No. |
16152-53-7 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-3-5-9(10-11)6-4-8/h3-7,10-11H,1-2H3 |
InChI Key |
XBYFRIKYRIUDDQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NO |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NO |
Synonyms |
Benzenamine, N-hydroxy-4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Functional Group Influence: The hydroxylamine (-NHOH) group in this compound distinguishes it from phenolic (e.g., 4-isopropylphenol) or tertiary amine (e.g., N,N-diisopropylaniline) analogs. This group enhances redox activity, making it a candidate for radical scavenging or metal chelation . In contrast, morpholine or methyl substituents (e.g., 4-(morpholin-4-yl)-N-(propan-2-yl)aniline, N-Methyl-4-(propan-2-yl)aniline) reduce polarity but improve pharmacokinetic profiles in drug design .
Synthetic Relevance: Compounds like 4-isopropylphenol and N,N-diisopropylaniline are well-documented in degradation pathways (e.g., ozonation of BPA) or as synthetic intermediates . This compound may form under similar oxidative conditions but requires validation.
Physicochemical Properties :
- The isopropyl group in all listed compounds contributes to steric hindrance, affecting reactivity and binding interactions. For example, N,N-diisopropylaniline’s lipophilicity contrasts sharply with the hydrophilic nature of hydroxylamine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
